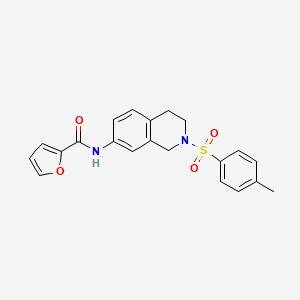

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

Description

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry due to their potential therapeutic applications .

Properties

IUPAC Name |

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-15-4-8-19(9-5-15)28(25,26)23-11-10-16-6-7-18(13-17(16)14-23)22-21(24)20-3-2-12-27-20/h2-9,12-13H,10-11,14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGQAXUXRLRPOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the dihydroisoquinoline intermediate . This intermediate is then reduced to the tetrahydroisoquinoline derivative using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Reduction: Reduction reactions can be performed using agents like sodium borohydride or catalytic hydrogenation.

Common Reagents and Conditions

Oxidation: H2O2, TBHP

Reduction: Sodium borohydride, sodium cyanoborohydride, catalytic hydrogenation

Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction typically results in the formation of fully reduced tetrahydroisoquinoline derivatives .

Scientific Research Applications

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological pathways, including those involved in inflammation and neuroprotection . It may exert its effects by binding to specific receptors or enzymes, thereby altering their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the tosyl and furan-2-carboxamide groups.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups at positions 6 and 7, known for its neuroprotective properties.

2-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline: A fluorinated derivative with potential anti-inflammatory activity.

Uniqueness

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is unique due to the presence of the tosyl and furan-2-carboxamide groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for therapeutic applications compared to other tetrahydroisoquinoline derivatives .

Biological Activity

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a synthetic compound belonging to the class of tetrahydroisoquinoline derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 378.52 g/mol. The structure features a tosyl group and a furan-2-carboxamide moiety, which contribute to its unique reactivity and biological properties.

Research indicates that tetrahydroisoquinoline derivatives can interact with various biological targets. The specific mechanisms through which this compound exerts its biological effects include:

- Inhibition of Apoptotic Proteins : Similar compounds have been shown to inhibit anti-apoptotic proteins like Bcl-2, which are crucial in cancer cell survival. This suggests potential applications in cancer therapy .

- Neuroprotective Effects : The compound is being investigated for neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Anticancer Properties

The compound's structural similarity to other tetrahydroisoquinoline derivatives suggests it may possess anticancer properties. A study on related compounds demonstrated their ability to induce apoptosis in cancer cells by targeting Bcl-2 family proteins . This mechanism could be relevant for developing novel anticancer therapies.

Neuroprotective Effects

Research highlights the potential neuroprotective effects of tetrahydroisoquinoline derivatives. These compounds may protect neurons from oxidative stress and apoptosis, making them candidates for treating conditions such as Alzheimer's disease and Parkinson's disease.

Anti-inflammatory Activity

There is evidence suggesting that this compound may exhibit anti-inflammatory properties. This activity is particularly relevant in the context of diseases characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the tetrahydroisoquinoline class:

- Apoptosis Induction : A study indicated that certain tetrahydroisoquinoline derivatives could induce apoptosis in Jurkat cells via caspase activation . This finding supports the hypothesis that this compound may similarly affect cancer cell lines.

- Neuroprotection : In animal models of neurodegeneration, related compounds have demonstrated the ability to reduce neuronal loss and improve cognitive function. These results suggest that this compound could be beneficial in treating neurodegenerative disorders.

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Basic structure without additional functional groups | Limited bioactivity |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Contains methoxy groups | Neuroprotective |

| This compound | Contains tosyl and furan groups | Potential anticancer and neuroprotective properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between furan-2-carbonyl chloride and substituted aniline derivatives. For example, analogous compounds like N-(4-bromophenyl)furan-2-carboxamide are synthesized using triethylamine as a base in dry dichloromethane (DCM) at room temperature, yielding >90% efficiency . Optimization involves controlling stoichiometry, solvent polarity, and reaction time. GC/MS or NMR can monitor reaction progress, while flash chromatography ensures purity .

Q. How can the molecular structure and crystallographic parameters of this compound be characterized?

- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. For similar furan-carboxamide derivatives, SHELX programs (e.g., SHELXL for refinement) are used to resolve bond lengths, dihedral angles, and intramolecular interactions (e.g., hydrogen bonds between amide groups and aromatic rings) . FT-IR and NMR (1H/13C) further validate functional groups and conformational stability .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound against target proteins?

- Methodological Answer : Molecular docking with software like GOLD can predict binding affinities. For instance, analogs of this compound docked into the NDM-1 enzyme active site (PDB ID: 4EXS) showed interactions with residues Asn220, His122, and Trp93, critical for metallo-β-lactamase inhibition . MD simulations (AMBER/CHARMM) refine these predictions by assessing binding stability under physiological conditions .

Q. How can contradictory data regarding the compound’s biological efficacy (e.g., fungicidal vs. cytoprotective effects) be resolved?

- Methodological Answer : Context-dependent activity can arise from assay conditions (e.g., concentration, cell type). For example, furan-carboxamides exhibit fungicidal activity at high concentrations (IC50 ~10 μM) but cytoprotective effects at lower doses (1–5 μM) by modulating oxidative stress pathways . Dose-response curves and transcriptomic profiling (RNA-seq) can clarify dual mechanisms. Replicate studies under standardized protocols (e.g., CLSI guidelines) mitigate variability .

Q. What experimental designs are suitable for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer : Systematic SAR studies require synthesizing analogs with modifications to the tosyl, tetrahydroisoquinoline, or furan moieties. For example, replacing the tosyl group with acetyl or benzoyl alters pharmacokinetic properties . Biological assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) paired with QSAR modeling (using descriptors like logP, polar surface area) identify critical pharmacophores .

Data Analysis & Technical Challenges

Q. How should researchers address low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

- Methodological Answer : Low yields (e.g., 32–38%) in cross-coupling often stem from electron-deficient boronic acids or steric hindrance . Optimizing catalyst systems (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) and using microwave-assisted synthesis can improve efficiency. TLC-MS tracking identifies side products, while additives like TBAB enhance solubility .

Q. What techniques validate the compound’s stability under physiological conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products. LC-HRMS identifies hydrolytic or oxidative byproducts (e.g., furan ring cleavage). Simulated gastric fluid (SGF) and intestinal fluid (SIF) assays predict oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.